MMP-1/MMP-9 Substrate, Fluorogenic

概要

説明

MMP-1/MMP-9 Substrate, Fluorogenic is an excellent quenched fluorescence substrate for MMP-1 and MMP-9 . Both enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This substrate is suitable for inhibitor screening and determining K_i values .

Molecular Structure Analysis

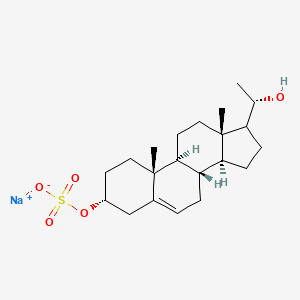

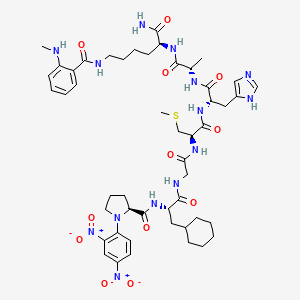

The empirical formula of MMP-1/MMP-9 Substrate, Fluorogenic is C49H68N14O12S . The molecular weight is 1077.22 . More detailed structural information may be available from the manufacturer or in specific scientific literature.Chemical Reactions Analysis

MMP-1 and MMP-9 enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This reaction can be used to quantify MMP activity .Physical And Chemical Properties Analysis

The substrate is a solid form with a yellow color . It is soluble in 50% acetic acid at a concentration of 10 mg/mL . The fluorescence excitation maximum is around 365 nm, and the emission maximum is around 450 nm .科学的研究の応用

Enzyme Kinetics and Activity Assays

The fluorogenic substrate is primarily used to study the kinetics and activity of matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-9. These enzymes play a crucial role in tissue remodeling and repair, as well as in pathological processes such as tumor invasion and metastasis. The substrate is cleaved between Gly and Cys(Me), releasing a fluorescent product that allows for real-time monitoring of enzyme activity . This is essential for determining the kinetic parameters and inhibitor screening.

Inhibitor Screening

Researchers utilize this substrate for screening potential MMP inhibitors. The fluorescence release upon enzymatic cleavage provides a quantifiable measure of MMP activity, which is reduced in the presence of an inhibitor. This application is vital for developing new therapeutic agents targeting MMPs, which are implicated in various diseases, including cancer, arthritis, and cardiovascular conditions .

Determining Ki Values

The substrate aids in calculating the inhibition constant (Ki) values for MMP inhibitors. By measuring the decrease in fluorescence in the presence of various concentrations of an inhibitor, researchers can derive Ki values, which indicate the potency of the inhibitor .

Pathological Studies

Given MMPs’ involvement in disease progression, the substrate is used in pathological studies to assess MMP activity in disease states. For example, elevated levels of MMP-1 and MMP-9 activity can be indicative of aggressive cancer phenotypes or active inflammatory processes .

Drug Development

In drug development, this substrate can be employed in high-throughput screening assays to identify drug candidates that modulate MMP activity. This is particularly relevant for diseases where MMPs are known to contribute to the pathology, such as in fibrotic diseases or atherosclerosis .

Biomarker Discovery

The substrate’s ability to provide a direct measure of MMP activity makes it a useful tool in biomarker discovery. Researchers can correlate MMP activity levels with disease severity or progression, aiding in the identification of potential biomarkers for diagnostic or prognostic purposes .

作用機序

- This fluorogenic property allows researchers to monitor MMP-1 and MMP-9 activity in vitro and in vivo .

- Dysregulation of MMPs can contribute to pathological conditions, such as cancer invasion and lung fibrosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNOECDMJTUEJM-HAHFRGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMP-1/MMP-9 Substrate, Fluorogenic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)